molecular formula C15H19N3O7 B558565 L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester CAS No. 104199-82-8

L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester

Cat. No. B558565
CAS RN: 104199-82-8
M. Wt: 353.33 g/mol
InChI Key: IAPXDJMULQXGDD-LLVKDONJSA-N
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Description

L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester (L-Asp-DMAP-NP) is an esterified form of L-asparagine, an amino acid found in proteins. L-Asp-DMAP-NP is widely used in biochemical and physiological studies to investigate the effects of L-asparagine on the body. This esterified form of L-asparagine is especially useful in lab experiments because it is more stable than its unesterified form, making it easier to handle and store.

Scientific Research Applications

Peptide Synthesis

Boc-D-Asn-ONp is widely used in peptide synthesis . The Boc group (tert-butyloxycarbonyl) is a protective group used in peptide synthesis. It prevents unwanted peptide bonding and can be removed when no longer needed. The 4-nitrophenyl ester (ONp) group is a good leaving group that aids in the formation of peptide bonds.

Biological Research

This compound is used in various areas of biological research . The ability to control peptide structures using Boc-D-Asn-ONp allows researchers to study protein function, protein-protein interactions, and other biological phenomena.

Drug Development

Boc-D-Asn-ONp is used in the development of new drugs . By enabling the synthesis of specific peptides, it allows researchers to design and produce potential therapeutic agents.

Material Science

In material science, Boc-D-Asn-ONp can be used to create bioactive materials . These materials can interact with biological systems, making them useful in a variety of applications, such as tissue engineering and drug delivery systems.

Chemical Synthesis

Boc-D-Asn-ONp is used in chemical synthesis . Its properties make it a valuable tool for constructing complex chemical structures.

Chromatography

In chromatography, Boc-D-Asn-ONp can be used as a standard . It helps in the identification and quantification of components in a mixture.

Mechanism of Action

Target of Action

It is known that the compound is used in peptide synthesis , suggesting that it may interact with specific proteins or enzymes involved in this process.

Mode of Action

It is known that the compound plays a role in the formation of n-glycosidic linkages at asparagine residues located in the triplet sequence -asn-x-ser (thr-), where x stands for an arbitrary amino acid residue . This suggests that Boc-D-Asn-ONp may interact with its targets by forming hydrogen bonds, thereby influencing the structure and function of the target molecules .

Biochemical Pathways

Given its role in peptide synthesis and the formation of n-glycosidic linkages, it is likely that the compound influences pathways related to protein synthesis and post-translational modifications .

Pharmacokinetics

As a compound used in peptide synthesis, it is likely that its bioavailability and pharmacokinetic properties are influenced by factors such as its chemical structure, the presence of functional groups, and the characteristics of the biological environment in which it is used .

Result of Action

Given its role in the formation of n-glycosidic linkages, it can be inferred that the compound may influence the structure and function of proteins, potentially affecting cellular processes such as signal transduction, protein folding, and cellular trafficking .

Action Environment

The action, efficacy, and stability of Boc-D-Asn-ONp are likely influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules or ions, and the specific characteristics of the target molecules .

properties

IUPAC Name

(4-nitrophenyl) (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-11(8-12(16)19)13(20)24-10-6-4-9(5-7-10)18(22)23/h4-7,11H,8H2,1-3H3,(H2,16,19)(H,17,21)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPXDJMULQXGDD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Asn-ONp

CAS RN

4587-33-1
Record name L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004587331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
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